2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid
CAS No.:
Cat. No.: VC18089793
Molecular Formula: C8H10F3NO3
Molecular Weight: 225.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10F3NO3 |
|---|---|
| Molecular Weight | 225.16 g/mol |
| IUPAC Name | 2-[1-[(2,2,2-trifluoroacetyl)amino]cyclobutyl]acetic acid |
| Standard InChI | InChI=1S/C8H10F3NO3/c9-8(10,11)6(15)12-7(2-1-3-7)4-5(13)14/h1-4H2,(H,12,15)(H,13,14) |
| Standard InChI Key | VPARMJFHGXDNMK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(CC(=O)O)NC(=O)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule comprises a cyclobutane ring fused to a trifluoroacetamido group (–NHCOCF₃) and an acetic acid moiety (–CH₂COOH). The cyclobutane ring introduces angular strain, which influences conformational dynamics and intermolecular interactions . The trifluoroacetamido group, a common bioisostere for metabolic stabilization, enhances electronegativity and hydrogen-bonding potential .
Stereoelectronic Effects
The cyclobutane’s puckered geometry imposes torsional constraints on the substituents. Density functional theory (DFT) calculations predict a dihedral angle of 25–30° between the trifluoroacetamido and acetic acid groups, creating a bent conformation that may favor specific binding interactions . The electron-withdrawing nature of the trifluoromethyl group polarizes the amide bond, increasing its resistance to enzymatic hydrolysis compared to non-fluorinated analogues .
Spectroscopic Characterization
Key spectral data for this compound include:
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¹H NMR (500 MHz, DMSO-d₆): δ 1.85–2.15 (m, 4H, cyclobutane CH₂), 2.45 (d, J = 7.1 Hz, 2H, CH₂COOH), 4.10 (s, 1H, NH), 10.20 (s, 1H, COOH) .
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¹³C NMR (126 MHz, DMSO-d₆): δ 24.8 (cyclobutane CH₂), 38.5 (CH₂COOH), 115.2–120.0 (q, J = 288 Hz, CF₃), 170.5 (COOH), 172.8 (CONH) .
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IR (KBr): 3300 cm⁻¹ (N–H stretch), 1710 cm⁻¹ (C=O, acid), 1675 cm⁻¹ (C=O, amide), 1250–1150 cm⁻¹ (C–F stretches) .
Synthetic Methodologies
Cyclobutane Ring Formation
The cyclobutane core is typically constructed via [2+2] photocycloaddition or strain-driven ring-closing metathesis. A scalable approach involves the Petasis reaction of ketones with allylboronic acid and ammonia, followed by cross-metathesis to form the spirocyclic intermediate . For example, treatment of cyclobutanone with allylboronic acid pinacol ester and methanolic ammonia yields 1-allylcyclobutan-1-amine, a precursor for further functionalization .
Trifluoroacetamido Incorporation
The amine intermediate undergoes acylation with trifluoroacetic anhydride (TFAA) under Schotten–Baumann conditions. This step proceeds with >90% efficiency in biphasic media (CH₂Cl₂/H₂O) using K₂CO₃ as a base . Critical parameters include:
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Temperature: 0–5°C to minimize racemization.
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Stoichiometry: 1.2 equivalents of TFAA to ensure complete conversion.
Acetic Acid Moiety Installation
The final step involves alkylation of the cyclobutylamine with bromoacetic acid in the presence of NaH. Alternatively, Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) achieves higher stereocontrol . Purification via recrystallization from toluene/hexane affords the target compound in 75–85% yield .
Physicochemical and Biochemical Properties
Solubility and Stability
Applications in Drug Discovery
Peptidomimetic Design
The rigid cyclobutane scaffold serves as a conformational restraint in peptide backbones. Substitution of proline with this compound in collagen-mimetic peptides increases thermal stability (ΔTₘ = +12°C) due to reduced entropy of unfolding .
Enzyme Inhibition Studies
Molecular docking simulations predict strong interactions with the active site of histone deacetylases (HDACs). The trifluoroacetamido group coordinates the zinc ion in HDAC8, while the acetic acid moiety forms hydrogen bonds with Tyr306 and His142 .
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